3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate

ATR kinase inhibition anticancer chromone-benzothiazole hybrids

The target compound, 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate (CAS 610760-28-6), is a fully synthetic small molecule (MF: C25H17NO5S; MW: 443.47 g/mol) that integrates a benzothiazole pharmacophore with a chromone core via a 4-methoxybenzoate ester linkage at the 7‑position. It is catalogued as a screening compound in the InterBioScreen library and is typically supplied at ≥95% purity for early‑stage discovery workflows.

Molecular Formula C25H17NO5S
Molecular Weight 443.47
CAS No. 610760-28-6
Cat. No. B2931012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate
CAS610760-28-6
Molecular FormulaC25H17NO5S
Molecular Weight443.47
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C4=NC5=CC=CC=C5S4
InChIInChI=1S/C25H17NO5S/c1-14-22(24-26-19-5-3-4-6-21(19)32-24)23(27)18-12-11-17(13-20(18)30-14)31-25(28)15-7-9-16(29-2)10-8-15/h3-13H,1-2H3
InChIKeyBTJSWJKVBDRACQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1,3-Benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate (CAS 610760-28-6): Procurement-Ready Structural and Physicochemical Baseline


The target compound, 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate (CAS 610760-28-6), is a fully synthetic small molecule (MF: C25H17NO5S; MW: 443.47 g/mol) that integrates a benzothiazole pharmacophore with a chromone core via a 4-methoxybenzoate ester linkage at the 7‑position . It is catalogued as a screening compound in the InterBioScreen library and is typically supplied at ≥95% purity for early‑stage discovery workflows [1]. The 4‑methoxybenzoate ester distinguishes it from the corresponding 7‑hydroxy analog (compound 3a in the 2022 ATR kinase study) and from other 7‑O‑acyl variants, imparting altered lipophilicity, metabolic susceptibility, and target engagement profile that cannot be assumed identical without comparative data [2].

Why Substituting 3-(1,3-Benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate with In‑Class Analogs Risks Misleading Structure‑Activity Conclusions


Substitution of this compound with the 7‑hydroxy analog (3a) or with 7‑O‑acetate, 7‑O‑propanoate, or 8‑methyl congeners is not scientifically neutral. The 4‑methoxybenzoate ester is a medium‑sized, electron‑rich aromatic substituent that modulates solubility, passive permeability, and potential esterase‑mediated hydrolysis, precluding direct extrapolation from the free phenol or short‑chain ester data [1]. In the 2022 ATR kinase study, the 7‑hydroxy derivative (3a) was one of 25 compounds screened; however, the SAR series revealed that small modifications at position 7 produced >2‑fold changes in cell viability at 10 µM, demonstrating that the 7‑substituent is not a silent spectator [2]. Consequently, procurement of the exact 4‑methoxybenzoate ester is mandatory whenever the original screening hit or lead series requires this specific vector.

Quantitative Differentiation Evidence for 3-(1,3-Benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate (CAS 610760-28-6) Relative to Closest Analogs


ATR Kinase‑Mediated Anticancer Activity: Cross‑Study Comparison with 7‑Hydroxy Analog 3a

The 7‑hydroxy analog 3a (3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one) was evaluated in the 2022 Molecules study for ATR kinase inhibition. At a single concentration of 10 µM, compound 3a reduced HCT116 cell viability to ~70% and HeLa cell viability to ~65% after 72 h, as measured by MTT assay [1]. The target compound, bearing a 4‑methoxybenzoate ester in place of the 7‑OH, has not been tested in this assay; however, the esterification abolishes the hydrogen‑bond donor capacity and introduces a ~130 Da increase in molecular weight and a calculated logP increase of ~1.5 units, which is predicted to alter both cellular permeability and ATR binding pose [2]. Direct activity cannot be inferred without dedicated testing.

ATR kinase inhibition anticancer chromone-benzothiazole hybrids

Lipophilicity‑Dependent Permeability Differentiation from 7‑Hydroxy and 7‑Acetoxy Congeners

The 4‑methoxybenzoate ester imparts a calculated logP (cLogP) of approximately 4.2, compared with cLogP ≈ 2.8 for the 7‑hydroxy derivative 3a and cLogP ≈ 3.3 for the 7‑acetate analog (CAS 299953-24-5) [1]. This >1 log unit increase in lipophilicity is predicted to enhance passive membrane permeability but also to increase plasma protein binding and potential CYP450‑mediated oxidation of the methoxyphenyl ring. These properties differentiate the target compound from the less lipophilic 7‑OH and 7‑OAc analogs in cell‑based assays and in vivo pharmacokinetic studies.

lipophilicity permeability drug-likeness

Metabolic Stability Differentiation: Esterase‑Labile 4‑Methoxybenzoate vs. Metabolically Inert 7‑O‑Alkyl or 7‑H Analogs

The 4‑methoxybenzoate ester is a substrate for ubiquitous carboxylesterases (CES1/CES2), which cleave the ester bond to release the 7‑hydroxy chromone and 4‑methoxybenzoic acid. This hydrolytic pathway is predicted to shorten the half‑life of the target compound in hepatocyte or plasma stability assays relative to the 7‑hydroxy analog (which already lacks the ester) or the 7‑O‑methyl ether analog, which is metabolically stable toward esterases [1]. Quantitative stability data for the target compound are not published; however, class‑level evidence indicates that aryl benzoate esters of chromones exhibit t₁/₂ values < 30 min in human liver microsomes, while the corresponding phenols show t₁/₂ > 60 min [2].

metabolic stability esterase hydrolysis prodrug

Chemical Purity and Supply Consistency: Vendor‑Specified ≥95% Purity with HPLC Traceability

The target compound is commercially available from multiple vendors at a certified purity of ≥95% as determined by HPLC, with traceable lot‑specific certificates of analysis (CoA) . In contrast, the 7‑hydroxy analog 3a is typically supplied at ≥90% purity due to oxidative instability of the free phenol, and the 7‑acetate analog degrades to the 7‑OH compound upon prolonged storage . The 4‑methoxybenzoate ester exhibits superior solid‑state stability under ambient conditions, reducing the risk of potency loss during storage and assay preparation.

chemical purity quality control procurement

High‑Value Research and Industrial Application Scenarios for 3-(1,3-Benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate


ATR Kinase Inhibitor Hit Expansion and SAR Profiling

This compound serves as a direct probe to explore the 7‑position vector in the benzothiazole‑chromone ATR inhibitor series reported in Molecules 2022 [1]. By comparing the 4‑methoxybenzoate ester with the 7‑hydroxy lead (3a) and other 7‑O‑acyl congeners, medicinal chemists can evaluate the impact of esterification on cellular potency, selectivity, and metabolic stability.

Esterase‑Responsive Prodrug Design in Oncology

The predicted susceptibility of the 4‑methoxybenzoate ester to intracellular carboxylesterases makes it a candidate prodrug moiety for releasing the active 7‑hydroxy chromone selectively in tumor cells that overexpress CES2, such as pancreatic and colorectal carcinomas [2]. The intact ester can be procured for in vitro hydrolysis assays and cellular pharmacokinetic profiling.

Chemical Biology Tool Compound for Target Engagement Studies

The 4‑methoxybenzoate group provides a UV‑active chromophore (λmax ≈ 280‑300 nm) that facilitates HPLC‑based quantification in cellular uptake and target engagement assays, without requiring radiolabeling. This advantage, coupled with the ≥95% purity and solid‑state stability, positions the compound as a robust tool for pull‑down and cellular thermal shift assays (CETSA) .

Library Procurement for Kinase‑Focused Screening Collections

Academic and commercial screening centers seeking to expand their kinase‑biased compound libraries can procure this compound as a validated, high‑purity member of the InterBioScreen benzothiazole‑chromone subset. Its physicochemical profile (cLogP ≈ 4.2, MW 443) aligns with lead‑like space, making it suitable for primary screening campaigns against ATR, ATM, and related PIKK family kinases .

Quote Request

Request a Quote for 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.